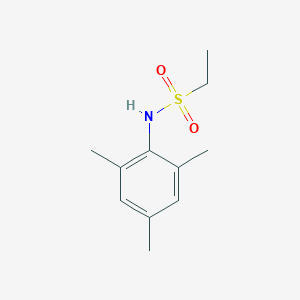
N-mesitylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesitylethanesulfonamide is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol. This compound is characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety, which is further substituted with a 2,4,6-trimethylphenyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesitylethanesulfonamide typically involves the reaction of 2,4,6-trimethylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{2,4,6-trimethylaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-mesitylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-mesitylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-mesitylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the trimethylphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trimethylphenyl)acetamide
- N-(2,4,6-trimethylphenyl)benzenesulfonamide
- N-(2,4,6-trimethylphenyl)propionamide
Uniqueness
N-mesitylethanesulfonamide is unique due to its specific combination of the ethanesulfonyl and trimethylphenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-5-15(13,14)12-11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 |
InChI Key |
KOHKEPYKYCRXHQ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1C)C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)

![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)
![3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258363.png)
![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B258364.png)
![Ethyl 3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate](/img/structure/B258366.png)
![Ethyl 2-(2-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B258369.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B258371.png)
![Methyl 4-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B258374.png)
![N-[(1Z)-1-(4-chlorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B258376.png)
![2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid](/img/structure/B258377.png)
![N-(2-chloropyridin-3-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258380.png)
![2-(4-Chlorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B258381.png)
![N-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B258382.png)
